Boc-Orn(Fmoc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here's what we can glean from the compound's structure:

- Functional Groups: The presence of two protected amine groups (tert-butoxycarbonyl and Fmoc) suggests this molecule might be a precursor for peptide synthesis. These protecting groups are commonly used to control the reactivity of amines during peptide chain assembly [1].

Further Exploration:

- Database Resources: Scientific databases like PubChem and Reaxys might provide more details on the compound's properties and potential uses. These resources are not conclusive for research applications but can offer clues (, ).

- Vendor Information: Companies supplying this chemical might offer some insights into its applications in their product descriptions. However, such information might be limited due to proprietary reasons.

Future Research Directions:

Given the scarcity of information, further exploration might be necessary to understand the specific research applications of this molecule. This could involve:

- Scientific literature search using terms related to the compound's structure and potential uses (e.g., peptide synthesis, Fmoc precursor).

- Investigating patent databases to see if the compound is being used in any disclosed inventions.

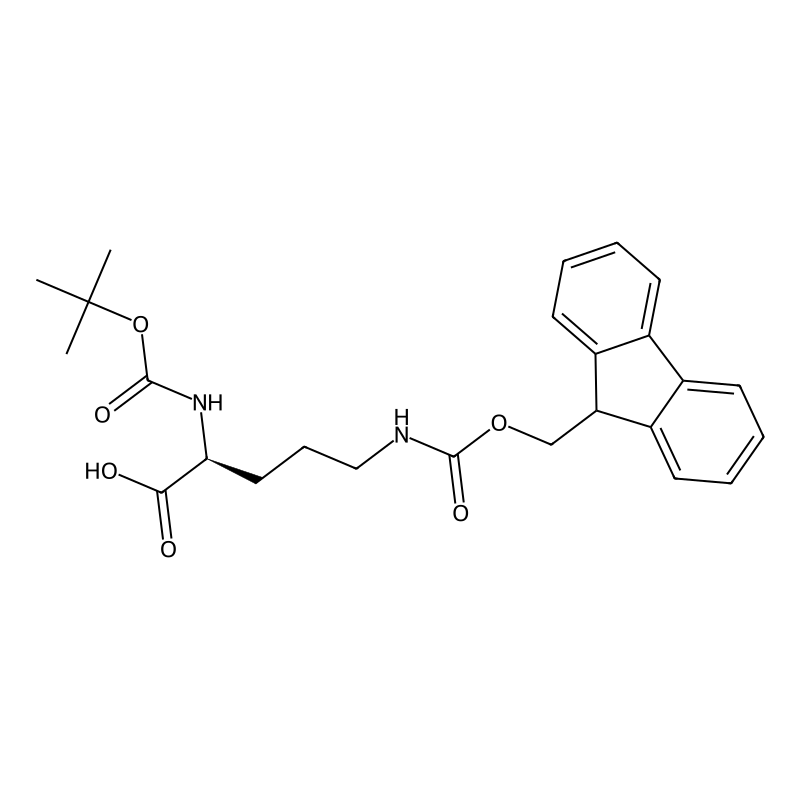

Boc-Orn(Fmoc)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is characterized by its dual protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, which protects the alpha-amino group, and the tert-butyloxycarbonyl (Boc) group, which protects the delta-amino group. This compound has a molecular formula of C25H30N2O6 and a molecular weight of 454.52 g/mol. It appears as a white crystalline powder and is soluble in organic solvents such as methanol and dimethylformamide .

Boc-Orn(Fmoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a key building block for constructing peptides. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the sequential addition of amino acids. This compound can also participate in various

Boc-Orn(Fmoc)-OH has been studied for its biological activity, particularly in the context of peptide synthesis for therapeutic applications. Modified peptides containing this compound have shown potential in:

- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.

- Antileishmanial Properties: Used in creating compounds with activity against Leishmania species .

The synthesis of Boc-Orn(Fmoc)-OH typically involves several steps:

- Protection of Ornithine: L-Ornithine is dissolved in acetonitrile, followed by the addition of Boc anhydride to form the Boc-protected ornithine.

- Fmoc Protection: The resulting Boc-protected ornithine is treated with Fmoc-OSu (N-hydroxysuccinimide ester) to introduce the Fmoc group.

- Purification: The product is purified through recrystallization using solvents like ethyl acetate and petroleum ether to yield Boc-Orn(Fmoc)-OH .

Boc-Orn(Fmoc)-OH has numerous applications in biochemistry and medicinal chemistry:

- Peptide Synthesis: Widely used in SPPS to create complex peptides for research and therapeutic purposes.

- Nanotechnology: Exploited for self-assembly into nanostructures due to its hydrophobic properties.

- Drug Delivery Systems: Its ability to form stable structures makes it suitable for encapsulating therapeutic agents for targeted delivery .

Research involving Boc-Orn(Fmoc)-OH often focuses on its interactions with metal ions and other ligands. Studies have shown that peptides modified with this compound can coordinate with metal ions such as copper(II) and nickel(II), enhancing their biological activity and stability . These interactions are crucial for developing metalloantibiotics and other therapeutic agents.

Boc-Orn(Fmoc)-OH shares structural similarities with several other compounds that are also used in peptide synthesis and medicinal chemistry. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine instead of ornithine | Often used for synthesizing cationic peptides |

| Boc-Lys(Fmoc)-OH | Similar protective groups but based on lysine | Known for its role in cell-penetrating peptides |

| Fmoc-D-Orn(Boc)-OH | D-enantiomer of Boc-Orn(Fmoc)-OH | Provides insights into stereochemical effects |

| Boc-L-Orn(Boc)-OH | Di-Boc protected ornithine | Useful for specific applications requiring dual protection |

Boc-Orn(Fmoc)-OH stands out due to its specific combination of protective groups, allowing for versatile applications in peptide synthesis while maintaining stability under various conditions . Its unique properties make it a valuable tool in both academic research and pharmaceutical development.